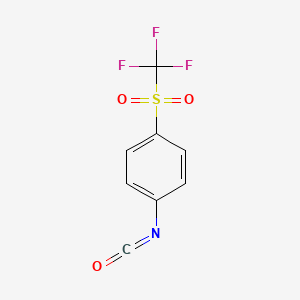

4-(Trifluoromethylsulfonyl)phenylisocyanate

Description

BenchChem offers high-quality 4-(Trifluoromethylsulfonyl)phenylisocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethylsulfonyl)phenylisocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isocyanato-4-(trifluoromethylsulfonyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO3S/c9-8(10,11)16(14,15)7-3-1-6(2-4-7)12-5-13/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQGDHKDNABQIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=O)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(Trifluoromethylsulfonyl)phenylisocyanate chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 4-(Trifluoromethylsulfonyl)phenylisocyanate.

Advanced Building Block for Medicinal Chemistry & Materials Science

Executive Summary

4-(Trifluoromethylsulfonyl)phenylisocyanate is a highly electrophilic, specialized aromatic isocyanate derivative characterized by the presence of a para-trifluoromethylsulfonyl (triflyl,

This compound serves as a critical intermediate in the synthesis of high-value urea derivatives, carbamates, and heterocyclic scaffolds where enhanced lipophilicity and specific electronic tuning are required. Its extreme reactivity necessitates strict anhydrous handling protocols.

Chemical Architecture & Electronic Properties

Structural Identity[1]

-

Systematic Name: 1-Isocyanato-4-(trifluoromethylsulfonyl)benzene

-

Molecular Formula:

-

Molecular Weight: 251.18 g/mol

-

Precursor CAS: 473-27-8 (4-((Trifluoromethyl)sulfonyl)aniline)

-

SMILES: O=C=N-c1ccc(S(=O)(=O)C(F)(F)F)cc1

Electronic Activation Analysis

The reactivity of the isocyanate carbon is directly modulated by the substituent at the para-position. The triflyl group exerts a powerful electron-withdrawing effect through both inductive (

| Substituent | Hammett Constant ( | Relative Electrophilicity | Lipophilicity ( |

| 0.93 | Very High | 0.55 | |

| 0.78 | High | -0.28 | |

| 0.54 | Moderate | 0.88 | |

| 0.00 | Baseline | 0.00 |

Data derived from Hansch et al. (1991).

Visualization of Electronic Effects

The following diagram illustrates the electron density pull toward the triflyl group, activating the isocyanate carbon for nucleophilic attack.

Figure 1: Electronic activation mechanism. The strong electron-withdrawing nature of the triflyl group depletes electron density from the phenyl ring, significantly increasing the electrophilicity of the isocyanate carbon.

Synthesis & Manufacturing

Since this compound is a specialized reagent, it is typically synthesized in situ or on-demand from its aniline precursor to avoid stability issues associated with storage.

Primary Synthetic Route: Phosgenation

The most reliable method involves the reaction of 4-(trifluoromethylsulfonyl)aniline with phosgene (or triphosgene) under strictly anhydrous conditions.

Protocol:

-

Dissolution: Dissolve 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8) in anhydrous dichloromethane (DCM) or toluene.

-

Reagent Addition: Add triphosgene (0.35 equiv) or a solution of phosgene (excess) at 0°C.

-

Catalysis: A catalytic amount of DMF or pyridine may be added to facilitate the reaction, though the electron-deficient amine may require elevated temperatures (reflux) to drive HCl elimination.

-

Purification: Solvent removal under reduced pressure yields the crude isocyanate. Distillation is recommended for high-purity applications, though the high boiling point may require high vacuum.

Figure 2: Synthetic pathway via phosgenation of the aniline precursor.

Reactivity Profile & Synthetic Utility[3]

Nucleophilic Addition (Urea/Carbamate Formation)

Due to the

-

Reaction with Amines: Yields 1,3-diarylureas . The resulting urea protons are significantly more acidic (

lowered by ~2-3 units) compared to non-fluorinated analogues, potentially improving binding affinity in kinase inhibitors via stronger H-bond donation. -

Reaction with Alcohols: Yields carbamates .[1] Requires no catalyst for primary alcohols; tertiary alcohols may require mild Lewis acid catalysis.

Cycloaddition Reactions

The electron-deficient nature of the isocyanate makes it an excellent dipolarophile in [2+2] and [2+3] cycloadditions, useful for constructing heterocyclic rings like oxazetidines or hydantoins.

Hydrolytic Instability

Critical Warning: The compound hydrolyzes extremely rapidly upon contact with atmospheric moisture to form the symmetric urea (1,3-bis(4-(trifluoromethylsulfonyl)phenyl)urea) and

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

Solvents: Use only anhydrous solvents (water < 50 ppm).

Experimental Protocol: Urea Synthesis

Objective: Synthesis of a diarylurea library for structure-activity relationship (SAR) studies.

Materials:

-

4-(Trifluoromethylsulfonyl)phenylisocyanate (1.0 equiv)

-

Aniline derivative (Nucleophile) (1.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Argon atmosphere

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask and cool under a stream of Argon.

-

Solvation: Dissolve the aniline derivative (1.0 mmol) in 5 mL anhydrous DCM.

-

Addition: Add 4-(Trifluoromethylsulfonyl)phenylisocyanate (1.0 mmol) dropwise via syringe. Note: Exothermic reaction expected.

-

Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of isocyanate spot).

-

Workup: The product often precipitates due to low solubility of the diarylurea in DCM. Filter the solid and wash with cold DCM.

-

Yield: Typical yields range from 85-95% due to the high electrophilicity of the isocyanate.

Safety & Handling

-

Hazards: Potentially fatal if inhaled (isocyanate sensitization). Causes severe skin burns and eye damage.[2] The triflyl group adds stability but does not mitigate the acute toxicity of the isocyanate moiety.

-

PPE: Wear nitrile gloves (double gloving recommended), chemical safety goggles, and a lab coat. Always handle inside a functioning fume hood.

-

Decontamination: Spills should be treated with a solution of 5% aqueous ammonia and 10% isopropyl alcohol to quench the isocyanate.

References

-

Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chemical Reviews, 91(2), 165-195.

-

Sigma-Aldrich. (n.d.). "4-(Trifluoromethyl)phenyl isocyanate Safety Data Sheet" (Analogous Safety Data).

-

Santa Cruz Biotechnology. (n.d.). "4-(Trifluoromethylsulfonyl)aniline (Precursor CAS 473-27-8)".

-

Shellhamer, D. F., et al. (2013). "Reaction of p-Toluenesulfonyl Isocyanate with Electron-Rich Alkenes". Journal of Organic Chemistry. (Mechanistic analogy for sulfonyl isocyanates).

Sources

Navigating the Synthesis and Application of 4-(Trifluoromethyl)phenyl Isocyanate: A Technical Guide for Advanced Research

Senior Application Scientist Note: This technical guide is dedicated to providing an in-depth exploration of 4-(Trifluoromethyl)phenyl isocyanate (CAS No. 1548-13-6) . Initial searches for "4-(Trifluoromethylsulfonyl)phenylisocyanate" did not yield sufficient public data, suggesting it may be a novel or less-common reagent. The following information pertains to the closely related and widely utilized compound, 4-(Trifluoromethyl)phenyl isocyanate, which features a trifluoromethyl group in place of a trifluoromethylsulfonyl group. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its chemical properties, synthesis, and applications, grounded in established scientific literature and safety protocols.

Core Compound Identification and Properties

4-(Trifluoromethyl)phenyl isocyanate is a key building block in organic synthesis, particularly valued in medicinal chemistry for the introduction of the trifluoromethylphenyl moiety. The trifluoromethyl group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3]

Chemical Identity and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 1548-13-6 | [4][5][6][7][8] |

| Molecular Formula | C8H4F3NO | [4][6][8][9] |

| Molecular Weight | 187.12 g/mol | [5][8][10] |

| IUPAC Name | 1-isocyanato-4-(trifluoromethyl)benzene | [4] |

| Synonyms | α,α,α-Trifluoro-p-tolyl isocyanate, p-Trifluoromethylphenyl isocyanate | [5][8] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 58-59 °C at 10 mmHg | [8][11] |

| Density | 1.31 g/mL at 25 °C | [8][11] |

| Refractive Index | n20/D 1.474 (lit.) | [11] |

| Flash Point | 69 °C (156.2 °F) - closed cup | [11] |

| Solubility | Reacts with water | [8][12] |

| Storage | 2-8°C under an inert atmosphere | [5][8][11] |

Synthesis and Mechanistic Considerations

The synthesis of isocyanates from amines is a cornerstone of industrial and laboratory organic chemistry. For 4-(Trifluoromethyl)phenyl isocyanate, the most common laboratory and industrial synthesis involves the phosgenation of 4-(trifluoromethyl)aniline.

General Synthesis Pathway: Phosgenation

The reaction of 4-(trifluoromethyl)aniline with phosgene (COCl2) or a phosgene equivalent, such as triphosgene, is the most direct route.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)phenyl isocyanate | C8H4F3NO | CID 73768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(トリフルオロメチル)フェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 1548-13-6|4-(Trifluoromethyl)phenylisocyanate|BLD Pharm [bldpharm.com]

- 8. 4-(TRIFLUOROMETHYL)PHENYL ISOCYANATE | 1548-13-6 [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. veeprho.com [veeprho.com]

- 11. 4-(三氟甲基)异氰酸苯酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. 4-(Trifluoromethoxy)phenyl isocyanate, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to the Synthesis of 4-(Trifluoromethylsulfonyl)phenylisocyanate

Introduction: The Significance of a Key Synthetic Building Block

4-(Trifluoromethylsulfonyl)phenylisocyanate is a highly valuable reagent in the fields of medicinal chemistry and materials science. Its utility stems from the unique combination of two key functional groups: a highly reactive isocyanate moiety and a potent electron-withdrawing trifluoromethylsulfonyl group. The isocyanate group serves as a versatile handle for forming stable urea and carbamate linkages through reactions with amines and alcohols, respectively. This reactivity is fundamental in the construction of complex molecules, including pharmacologically active compounds where such linkages are common motifs. The trifluoromethylsulfonyl (-SO₂CF₃) group, often referred to as a triflyl group, imparts significant electronic effects, enhancing the metabolic stability and modulating the pharmacokinetic properties of parent molecules. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, offering field-proven insights into the causality behind experimental choices and ensuring each protocol is a self-validating system.

Chapter 1: The Classic Approach: Phosgenation of 4-(Trifluoromethylsulfonyl)aniline

The reaction of an aniline derivative with phosgene or a phosgene equivalent is the most traditional and direct route to the corresponding phenylisocyanate. This method is often favored for its efficiency and high yields. However, the extreme toxicity of phosgene gas necessitates the use of safer, solid alternatives like triphosgene (bis(trichloromethyl) carbonate) in a modern laboratory setting.

Principle and Rationale

The reaction proceeds via the nucleophilic attack of the aniline's amino group on a carbonyl carbon of triphosgene. Triphosgene, in the presence of a tertiary amine base like triethylamine, generates phosgene in situ. The initial reaction forms an unstable carbamoyl chloride, which subsequently eliminates a molecule of hydrochloric acid (HCl) to yield the target isocyanate. The base is crucial not only for catalyzing the decomposition of triphosgene but also for scavenging the HCl byproduct, driving the reaction to completion.

Precursor Availability

The starting material, 4-(trifluoromethylsulfonyl)aniline, is a commercially available compound.[1][2] It is a stable, crystalline solid, making it convenient to handle and store.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of isocyanates from anilines using triphosgene.[3]

Reaction Scheme: 4-(Trifluoromethylsulfonyl)aniline + Triphosgene → 4-(Trifluoromethylsulfonyl)phenylisocyanate

Materials & Reagents:

-

4-(Trifluoromethylsulfonyl)aniline (1.0 eq)

-

Triphosgene (0.4 eq)

-

Triethylamine (3.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Argon or Nitrogen gas supply

Procedure:

-

Inert Atmosphere Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet is dried in an oven and allowed to cool under an inert atmosphere.

-

Reagent Preparation: A solution of triphosgene in anhydrous DCM is prepared. Causality Note: Using a slight excess of the aniline relative to the phosgene source ensures complete consumption of the toxic phosgene intermediate.

-

Initial Reaction: 4-(Trifluoromethylsulfonyl)aniline is dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C in an ice bath.

-

Addition of Phosgene Source: The triphosgene solution is added dropwise to the stirred aniline solution at 0 °C.

-

Base Addition: A solution of triethylamine in anhydrous DCM is then added dropwise to the reaction mixture.[3] A white precipitate of triethylamine hydrochloride will form. Causality Note: The slow addition of the base controls the rate of phosgene generation and prevents excessive heat evolution.

-

Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy, looking for the disappearance of the N-H stretches of the aniline and the appearance of the strong isocyanate (-N=C=O) stretch around 2250-2270 cm⁻¹.

-

Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The filtrate is concentrated under reduced pressure. Safety Note: The crude product may contain residual phosgene. The rotary evaporator should be vented into a bleach or sodium hydroxide solution. The resulting residue is then purified by vacuum distillation or recrystallization to afford the pure 4-(trifluoromethylsulfonyl)phenylisocyanate.

Data Presentation

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| IR (ν, cm⁻¹) | ~2260 (strong, -N=C=O stretch) |

| ¹H NMR | Consistent with aromatic protons of the target structure |

| ¹⁹F NMR | Singlet corresponding to the -CF₃ group |

Synthesis Workflow Diagram

Chapter 2: A Phosgene-Free Alternative: The Curtius Rearrangement

For laboratories where the use of phosgene or its direct surrogates is not feasible, the Curtius rearrangement offers a robust and safer alternative.[4][5] This reaction transforms a carboxylic acid into an isocyanate via an acyl azide intermediate.[5][6] The key step is a thermal or photochemical rearrangement of the acyl azide, which proceeds with the loss of nitrogen gas to form the isocyanate in a concerted mechanism.[7][8]

Principle and Rationale

The Curtius rearrangement is a versatile and reliable method for isocyanate synthesis that avoids highly toxic reagents.[4] The mechanism is believed to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of dinitrogen gas, thus avoiding the formation of a discrete nitrene intermediate.[7] This concerted nature ensures high yields and stereochemical retention if the migrating group is chiral.

Precursor Synthesis: A Two-Step Path

The journey begins with 4-(trifluoromethylsulfonyl)benzoic acid, which is not as commonly available as the corresponding aniline.

Step A: Synthesis of 4-(Trifluoromethylsulfonyl)benzoic Acid This precursor can be synthesized via the oxidation of commercially available 4-(trifluoromethyl)thiophenol or a related sulfide. A more direct route involves the sulfonation of a suitable benzene derivative, though this can present regioselectivity challenges. For the purpose of this guide, we will assume the starting point of a commercially sourced benzoic acid derivative or one prepared by established oxidation methods.[9]

Step B: Conversion to 4-(Trifluoromethylsulfonyl)benzoyl Chloride The conversion of the carboxylic acid to its more reactive acyl chloride derivative is a standard transformation, typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol for Acyl Chloride Formation:

-

In a fume hood, charge a round-bottom flask with 4-(trifluoromethylsulfonyl)benzoic acid (1.0 eq).

-

Add thionyl chloride (2-3 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.

-

Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-(trifluoromethylsulfonyl)benzoyl chloride is often of sufficient purity to be used directly in the next step.[10]

Detailed Experimental Protocol: The Curtius Reaction

Reaction Scheme:

-

4-(Trifluoromethylsulfonyl)benzoyl Chloride + NaN₃ → 4-(Trifluoromethylsulfonyl)benzoyl Azide

-

4-(Trifluoromethylsulfonyl)benzoyl Azide → 4-(Trifluoromethylsulfonyl)phenylisocyanate + N₂

Materials & Reagents:

-

4-(Trifluoromethylsulfonyl)benzoyl Chloride (1.0 eq)

-

Sodium Azide (NaN₃) (1.2 eq)

-

Anhydrous Acetone or a biphasic system (e.g., DCM/water)

-

Anhydrous Toluene or Diphenyl Ether (for rearrangement)

Procedure:

-

Acyl Azide Formation:

-

Dissolve 4-(trifluoromethylsulfonyl)benzoyl chloride in anhydrous acetone and cool the solution to 0 °C.

-

Separately, dissolve sodium azide in a minimal amount of water and add it dropwise to the acyl chloride solution. Safety Critical: Sodium azide is highly toxic and can form explosive heavy metal azides. Use only glass or Teflon equipment. All waste should be quenched with sodium nitrite followed by acid.

-

Stir the mixture vigorously at 0 °C for 1 hour, then at room temperature for an additional 1-2 hours.

-

The formation of the acyl azide can be confirmed by IR spectroscopy (a strong azide stretch appears around 2140 cm⁻¹).

-

Carefully extract the acyl azide into an organic solvent like DCM, wash with water and brine, and dry over anhydrous sodium sulfate. Causality Note: The acyl azide is potentially explosive and should not be isolated or heated excessively. It is best to use it directly in the next step in solution.

-

-

Thermal Rearrangement:

-

The dried solution of 4-(trifluoromethylsulfonyl)benzoyl azide is added dropwise to a flask containing pre-heated (80-110 °C) anhydrous toluene or another high-boiling inert solvent.

-

Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to manage the effervescence.

-

After the addition is complete, maintain the temperature for another 30-60 minutes to ensure the rearrangement is complete.

-

The completion of the reaction is indicated by the disappearance of the acyl azide peak and the appearance of the isocyanate peak in the IR spectrum.

-

The solvent can be removed under reduced pressure to yield the crude isocyanate, which is then purified by vacuum distillation.

-

Data Presentation

| Step | Intermediate/Product | Yield | Key Analytical Data |

| 1 | Acyl Chloride Formation | >95% | - |

| 2 | Acyl Azide Formation | High (used in situ) | IR (ν, cm⁻¹): ~2140 (N₃) |

| 3 | Curtius Rearrangement | 70-85% (from Acyl Chloride) | IR (ν, cm⁻¹): ~2260 (NCO) |

Synthesis Workflow Diagram

Chapter 3: Comparative Analysis and Safety Imperatives

Choosing a synthetic route requires a careful balance of efficiency, scalability, cost, and, most importantly, safety.

Route Comparison

| Feature | Phosgenation Route | Curtius Rearrangement Route |

| Starting Material | 4-(Trifluoromethylsulfonyl)aniline | 4-(Trifluoromethylsulfonyl)benzoic Acid |

| Reagent Toxicity | High: Triphosgene (hydrolyzes to phosgene) | High: Sodium azide (toxic, potentially explosive) |

| Number of Steps | 1 (from aniline) | 2-3 (from carboxylic acid) |

| Typical Yield | High (85-95%) | Good (70-85% over 2 steps) |

| Scalability | Excellent, common in industrial processes. | Good, but handling large quantities of azide requires specialized safety protocols. |

| Key Advantage | High efficiency, direct conversion. | Avoids phosgene, good functional group tolerance.[7] |

| Key Disadvantage | Extreme toxicity of phosgene/surrogates. | Use of potentially explosive acyl azide intermediate. |

Mandatory Safety Considerations

-

Isocyanates: All isocyanates, including the final product, are potent respiratory sensitizers and lachrymators. They should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triphosgene: A solid, crystalline compound that is easier to handle than phosgene gas but readily sublimes and hydrolyzes to release phosgene. All manipulations must be performed in a fume hood. Accidental spills should be decontaminated with a basic solution (e.g., aqueous sodium hydroxide or ammonia).

-

Sodium Azide and Acyl Azides: Sodium azide is acutely toxic. Acyl azides are thermally unstable and potentially explosive, especially in concentrated form. They should never be heated directly, and their solutions should be kept dilute. All azide waste must be properly quenched before disposal.

Conclusion

The synthesis of 4-(trifluoromethylsulfonyl)phenylisocyanate can be effectively achieved through two primary pathways. The phosgenation route offers a direct, high-yielding conversion from the corresponding aniline but requires stringent safety measures due to the use of phosgene or its surrogates. The Curtius rearrangement provides a valuable phosgene-free alternative, proceeding from the carboxylic acid. While this route involves more steps and the handling of a potentially explosive azide intermediate, it is often preferred in academic and research settings where specialized phosgenation equipment is unavailable. The choice of method will ultimately depend on the scale of the synthesis, the available resources, and the safety infrastructure of the laboratory.

References

-

Pati, R. K., & Das, U. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 16(48), 9354-9377. [Link][4][5]

-

Scian, M., et al. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. National Center for Biotechnology Information. [Link]

-

JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism. [Link][8]

-

Cain, W. C., et al. (1998). Crystal structure of 2-methylsulfonyl-4-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, E68(Pt 8), o1856. [Link][9]

Sources

- 1. 4-(Trifluoromethylsulfonyl)aniline | CAS 473-27-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 4-(TRIFLUOROMETHYLSULFONYL)ANILINE | 473-27-8 [chemicalbook.com]

- 3. 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis - chemicalbook [chemicalbook.com]

- 4. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Curtius Rearrangement [organic-chemistry.org]

- 7. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 8. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Mechanism [jove.com]

- 9. 2-Methylsulfonyl-4-(trifluoromethyl)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy 4-(Trifluoromethylsulfonyl)benzoyl chloride | 650-90-8 [smolecule.com]

Technical Guide: Reactivity Profile of 4-(Trifluoromethylsulfonyl)phenylisocyanate

This guide details the reactivity, synthesis, and handling of 4-(Trifluoromethylsulfonyl)phenylisocyanate , a specialized "super-electrophilic" building block.

Executive Summary

4-(Trifluoromethylsulfonyl)phenylisocyanate is a high-reactivity aryl isocyanate characterized by the presence of a triflyl (–SO₂CF₃) group at the para position. The triflyl moiety is one of the strongest neutral electron-withdrawing groups (EWG) known, possessing a Hammett substituent constant (

This extreme electron withdrawal activates the isocyanate carbon to such a degree that it behaves as a super-electrophile . It is capable of capturing weak nucleophiles (e.g., deactivated anilines, hindered alcohols) that fail to react with standard phenyl isocyanates. However, this potency necessitates strict anhydrous handling protocols, as the compound undergoes rapid, exothermic hydrolysis upon contact with atmospheric moisture.

Molecular Architecture & Electronic Profile

The reactivity of this molecule is dictated by the electronic communication between the sulfonyl group and the cumulative double bonds of the isocyanate.

Electronic Activation Mechanism

-

Inductive Effect (-I): The high electronegativity of the sulfonyl fluorides creates a powerful inductive pull through the

-bond framework, depleting electron density from the benzene ring. -

Resonance Effect (-R): The sulfonyl group accepts electron density from the ring, stabilizing the negative charge development on the nitrogen during nucleophilic attack. This lowers the transition state energy for addition reactions.

Comparative Hammett Analysis

The following table contrasts the electronic activation of the subject compound against common analogs:

| Substituent (Para) | Hammett Constant ( | Electronic Effect | Isocyanate Reactivity |

| -SO₂CF₃ (Triflyl) | +0.96 | Super-EWG | Extreme (Reacts with weak nucleophiles) |

| -NO₂ (Nitro) | +0.78 | Strong EWG | High |

| -CF₃ (Trifluoromethyl) | +0.54 | Moderate EWG | Moderate |

| -H (Phenyl) | 0.00 | Neutral | Baseline |

| -OMe (Methoxy) | -0.27 | EDG | Low (Requires heat/catalyst) |

Visualization of Electronic Effects

The diagram below illustrates the electron density flow that activates the isocyanate carbon (

Caption: Electronic activation pathway showing the triflyl group's withdrawal enhancing the electrophilicity of the isocyanate carbon.

Reactivity Profile & Applications

Primary Reaction: Urea and Carbamate Formation

The primary utility of this isocyanate is the "click-like" formation of ureas and carbamates. Due to the activation, catalysts (like DMAP or DBTL) are often unnecessary and can sometimes be detrimental by promoting side reactions.

-

Reaction with Amines: Instantaneous at

to RT. No base required. -

Reaction with Alcohols: Fast at RT. Hindered alcohols (secondary/tertiary) may require mild heating (

). -

Reaction with Weak Nucleophiles: Can react with sulfonamides or electron-deficient anilines where standard isocyanates fail.

Hydrolysis & Stability (Critical Safety Note)

The compound is extremely moisture-sensitive .

-

Consequence: Formation of the insoluble urea dimer (

) and evolution of -

Byproduct: 4-(Trifluoromethylsulfonyl)aniline is toxic and persistent.

Experimental Protocols

Synthesis of 4-(Trifluoromethylsulfonyl)phenylisocyanate

Note: This compound is not always available in catalogs. It is best prepared fresh from the aniline precursor.

Reagents:

-

4-(Trifluoromethylsulfonyl)aniline (1.0 equiv)

-

Triphosgene (0.35 equiv)

-

Triethylamine (2.2 equiv) or Proton Sponge (for acid sensitivity)

-

Dichloromethane (anhydrous) or Toluene (anhydrous)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and addition funnel.

-

Dissolution: Dissolve triphosgene in anhydrous DCM (

) and cool to -

Addition: Dropwise add a solution of 4-(trifluoromethylsulfonyl)aniline and triethylamine in DCM over 30 minutes. Caution: Exothermic.

-

Reflux: Allow to warm to RT, then reflux for 2–4 hours until the solution clears (indicating consumption of the amine hydrochloride salt).

-

Isolation: Remove solvent under reduced pressure. The residue can be used directly (if purity permits) or purified via rapid vacuum distillation or recrystallization from dry hexane/toluene. Do not use silica gel chromatography (hydrolysis risk).

General Coupling Protocol (Urea Synthesis)

Scenario: Coupling with a deactivated aniline (e.g., 3-chloroaniline).

-

Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous THF or DCM under inert atmosphere.

-

Addition: Add 4-(trifluoromethylsulfonyl)phenylisocyanate (1.1 equiv) as a solution in the same solvent at

. -

Monitoring: Monitor via TLC (using the aniline consumption as the metric, as the isocyanate is unstable on silica).

-

Workup:

-

If product precipitates: Filter and wash with cold, dry ether.

-

If soluble: Quench with 1-2 drops of dimethylaminopropylamine (to scavenge excess isocyanate), dilute with DCM, wash rapidly with 1M HCl (to remove scavenger), dry over

, and concentrate.

-

Decision Logic for Reagent Selection

Use the following logic tree to determine if this specific isocyanate is required for your workflow or if a milder alternative suffices.

Caption: Decision matrix for selecting the triflyl-substituted isocyanate based on nucleophile strength.

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

-

Isocyanate Synthesis via Triphosgene

-

Reactivity of Sulfonyl-Substituted Aromatics

-

Sheppard, W. A. (1963). The Electrical Effect of the Trifluoromethylsulfonyl Group. Journal of the American Chemical Society, 85(9), 1314–1318. Link

-

-

General Isocyanate Handling

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-(Trifluoromethyl)phenyl isocyanate (Analog Reference). Link

-

Sources

Technical Guide: 4-(Trifluoromethylsulfonyl)phenylisocyanate

The following technical guide details the solubility, reactivity, and handling of 4-(Trifluoromethylsulfonyl)phenylisocyanate , a highly electrophilic aryl isocyanate used in advanced medicinal chemistry.

Content Type: Technical Whitepaper & Operational Guide Subject: Solubility Data, Reactivity Profiling, and Synthesis Protocols Target Audience: Medicinal Chemists, Process Chemists, and Materials Scientists

Executive Summary

4-(Trifluoromethylsulfonyl)phenylisocyanate is a specialized, high-reactivity intermediate used primarily in the synthesis of ureas and carbamates where the trifluoromethylsulfonyl (triflyl, -SO₂CF₃) motif is required. The triflyl group is one of the strongest neutral electron-withdrawing groups known (Hammett

Consequently, this isocyanate exhibits extreme electrophilicity . Its solubility profile is dictated not just by dissolution thermodynamics but by chemical compatibility ; it reacts instantaneously with nucleophilic solvents (water, alcohols, amines), making "solubility" in these media a misnomer for "decomposition."

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Data / Description |

| Chemical Name | 4-(Trifluoromethylsulfonyl)phenylisocyanate |

| Structure | O=C=N–C₆H₄–SO₂CF₃ |

| Molecular Formula | C₈H₄F₃NO₃S |

| Molecular Weight | 251.18 g/mol |

| Precursor CAS | 473-27-8 (4-Aminophenyl trifluoromethyl sulfone) |

| Physical State | Solid or high-boiling liquid (dependent on purity/temperature) |

| Electronic Character | Highly Electron-Deficient (Super-Electrophile) |

| Primary Hazard | Moisture Sensitive, Lachrymator, Irritant |

Note on Commercial Availability: While the precursor aniline (CAS 473-27-8) is commercially available, the isocyanate itself is often generated in situ or supplied in small custom batches due to its high sensitivity to hydrolysis.

Solubility & Solvent Compatibility Data

For highly reactive isocyanates, solvent selection is a binary decision: Inert (Compatible) vs. Reactive (Incompatible) .

Compatible Solvents (Inert)

These solvents dissolve the compound without degradation, provided they are anhydrous .

| Solvent | Solubility Rating | Operational Notes |

| Dichloromethane (DCM) | High (>100 mg/mL) | Preferred solvent for reactions at 0–25°C. Easily removed. |

| Tetrahydrofuran (THF) | High (>100 mg/mL) | Must be distilled over Na/Benzophenone or stabilized. |

| Toluene | Moderate-High | Excellent for high-temperature reactions (>80°C). |

| Ethyl Acetate | High | Good for workups, but ensure it is strictly alcohol-free. |

| Acetonitrile (MeCN) | Moderate | Use HPLC grade, dried over molecular sieves. |

| 1,4-Dioxane | High | Useful for higher boiling point requirements than THF. |

Incompatible Solvents (Reactive)

Exposure to these solvents results in rapid chemical modification.

| Solvent | Reaction Product | Risk Level |

| Water | 1,3-bis(4-(trifluoromethylsulfonyl)phenyl)urea + CO₂ | Critical (Violent gas evolution possible) |

| Methanol / Ethanol | Methyl/Ethyl Carbamates | High (Rapid consumption) |

| DMSO | Sulfoximines / Decomposition | Moderate (DMSO is nucleophilic at high T) |

| DMF | Formamidine derivatives | Low-Moderate (Slow reaction at high T) |

| Acetone | Potential cyclization/aldol pathways | Low (Avoid if possible) |

Reactivity & Mechanism Visualization

The extreme electron-withdrawing nature of the -SO₂CF₃ group activates the isocyanate carbon, making it susceptible to attack by even weak nucleophiles.

Diagram 1: Solvent Selection & Reactivity Logic

Caption: Solvent compatibility decision tree. Green paths indicate stability; red paths indicate rapid chemical derivatization.

Experimental Protocols

Synthesis from Aniline Precursor

Since the isocyanate is unstable to storage, fresh preparation from 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8) is recommended.

Reagents:

-

4-(Trifluoromethylsulfonyl)aniline (1.0 eq)[1]

-

Triphosgene (0.35 eq) or Phosgene solution (1.2 eq)

-

Triethylamine (TEA) (catalytic or stoichiometric depending on method)

-

Anhydrous DCM or Toluene

Protocol:

-

Setup : Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

-

Dissolution : Dissolve Triphosgene (0.35 eq) in anhydrous DCM at 0°C.

-

Addition : Dropwise add a solution of 4-(trifluoromethylsulfonyl)aniline (1.0 eq) and TEA (excess) in DCM over 30 minutes. Caution: Exothermic.

-

Reflux : Allow to warm to room temperature, then reflux for 2–4 hours until the solution clears (indicating consumption of the amine hydrochloride salt).

-

Isolation : Remove solvent under reduced pressure. The residue is the crude isocyanate.

-

Purification : Vacuum distillation or immediate use in the next step (recommended).

Stock Solution Preparation (Handling Guide)

-

Glassware : Oven-dried at 120°C for >4 hours.

-

Solvent : DCM distilled over CaH₂ or passed through an activated alumina column.

-

Concentration : Typical working concentration is 0.1 M to 0.5 M .

-

Storage : Store solution over 4Å molecular sieves in a septum-sealed vial at -20°C. Use within 48 hours.

Synthesis Workflow Visualization

Diagram 2: Synthesis & Application Pathway

Caption: Synthetic pathway from the commercially available aniline precursor to the final urea/carbamate product.

References

-

Precursor Data : Sigma-Aldrich. 4-(Trifluoromethylsulfonyl)aniline Product Sheet.[1] CAS 473-27-8.[2][3][1][4] Link

-

General Isocyanate Reactivity : Richter, R. H., & Priester, R. D. (2005). Isocyanates, Organic. Kirk-Othmer Encyclopedia of Chemical Technology. Link

- Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Establishes for -SO₂CF₃ vs -CF₃).

-

Safety Protocols : Safe Work Australia. Guide to Handling Isocyanates. Link

Sources

- 1. 4-(TRIFLUOROMETHYLSULFONYL)ANILINE | 473-27-8 [chemicalbook.com]

- 2. 4-Aminophenyl (trifluoromethyl) sulfone | CAS 473-27-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 4-三氟甲基磺酰苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 4-(Trifluoromethylsulfonyl)aniline | CAS 473-27-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Commercial Availability & Technical Guide: 4-(Trifluoromethylsulfonyl)phenylisocyanate

Executive Summary

4-(Trifluoromethylsulfonyl)phenylisocyanate is a specialized, high-value electrophile used in medicinal chemistry to introduce the super-electron-withdrawing triflyl (

This guide provides a strategic roadmap for researchers requiring this specific pharmacophore. It details the commercial availability of the stable precursor , a validated synthesis protocol , and the medicinal chemistry rationale for selecting the triflyl group over standard halogenated motifs.

Chemical Profile & Rationale

The Power of the Triflyl Group ( )

The trifluoromethylsulfonyl group is one of the strongest neutral electron-withdrawing groups (EWG) known. Its incorporation into a phenyl isocyanate scaffold creates an electrophile with distinct reactivity and physicochemical properties compared to standard fluorinated isocyanates.

| Property | Trifluoromethyl ( | Triflyl ( | Impact on Drug Design |

| Hammett Constant ( | 0.54 | 0.96 – 1.04 | Drastically increases acidity of urea NH protons (H-bond donors). |

| Hansch Lipophilicity ( | 0.88 | 0.55 | Lower lipophilicity penalty than |

| Electronic Effect | Inductive ( | Inductive ( | Stronger deactivation of the aromatic ring. |

Structural Identification

-

Target Compound: 4-(Trifluoromethylsulfonyl)phenylisocyanate

-

Target Structure:

-

Primary Precursor: 4-Aminophenyl trifluoromethyl sulfone (CAS 473-27-8)[1][2][3]

Commercial Landscape & Sourcing Strategy

Direct Sourcing Status: RESTRICTED / CUSTOM ONLY

A comprehensive audit of major global catalogs (Sigma-Aldrich, Enamine, Combi-Blocks, Fluorochem) indicates that 4-(Trifluoromethylsulfonyl)phenylisocyanate is not a standard stock item . Listings often confuse it with 4-(trifluoromethyl)phenyl isocyanate or 4-(trifluoromethoxy)phenyl isocyanate.

Recommended Strategy: Buy the Amine, Make the Isocyanate. The aniline precursor is stable, solid, and widely available. Converting it to the isocyanate in-house is the most reliable and cost-effective method.

Validated Precursor Sourcing

Compound: 4-Aminophenyl trifluoromethyl sulfone CAS No: 473-27-8 (Also cited as 402-45-9 in older literature) Synonyms: 4-((Trifluoromethyl)sulfonyl)aniline; p-Triflylaniline.[1]

| Supplier Tier | Representative Vendors | Availability | Purity Grade |

| Tier 1 (Global) | Sigma-Aldrich, Merck, TCI | In Stock | 97-98% |

| Tier 2 (Specialist) | Fluorochem, SynQuest, Matrix Scientific | In Stock | 98%+ |

| Tier 3 (Bulk) | Ambeed, BLD Pharm | Bulk (kg) | 95-98% |

Technical Protocol: Synthesis from Precursor

Since the isocyanate is not shelf-stable, fresh preparation using Triphosgene (a solid, safer phosgene substitute) is the industry standard.

Reaction Scheme

Figure 1: Synthesis pathway using Triphosgene.[4]

Step-by-Step Methodology

Reagents:

-

4-Aminophenyl trifluoromethyl sulfone (1.0 eq)[1]

-

Triphosgene (0.35 eq)

-

Triethylamine (

) (2.0 eq) or Pyridine (for HCl scavenging) -

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol:

-

Dissolution: Dissolve 4-aminophenyl trifluoromethyl sulfone (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

or Ar). -

Base Addition: Add Triethylamine (20 mmol) and cool the mixture to 0°C.

-

Triphosgene Addition: Dissolve Triphosgene (3.5 mmol) in DCM (10 mL) and add dropwise to the amine solution over 30 minutes. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (amine consumption) or IR (appearance of isocyanate peak ~2270 cm⁻¹).

-

Workup:

-

Option A (In-situ use): If the isocyanate is for immediate urea formation, add the secondary amine nucleophile directly to this pot.

-

Option B (Isolation): Remove solvent under reduced pressure. Extract residue with dry hexane/ether (the isocyanate is soluble, urea byproducts are not). Filter and concentrate.

-

-

Storage: Store at -20°C under Argon. Moisture sensitive.

Applications in Drug Discovery

Bioisosteric Replacement

The triflyl isocyanate is used to generate triflyl-ureas . These are bioisosteres of sulfonamides and standard ureas but possess significantly higher acidity.

-

Acidity Modulation: The

of a urea proton adjacent to a phenyl-triflyl group drops significantly compared to a phenyl-trifluoromethyl group. This enhances the H-bond donor capability, strengthening interactions with aspartate or glutamate residues in enzyme active sites (e.g., Kinase inhibitors, Protease inhibitors). -

Metabolic Stability: The

group blocks metabolic oxidation at the para-position more effectively than a halogen, preventing the formation of potentially toxic quinone-imine metabolites.

Decision Matrix: When to Use

Figure 2: Selection criteria for Triflyl vs. Trifluoromethyl isocyanates.

Safety & Handling

-

Hazard Class: Isocyanates are potent respiratory sensitizers (Asthma hazard). The triflyl group adds significant lipophilicity, potentially increasing skin absorption.

-

Reactivity: Violent reaction with water/alcohols. Releases

(pressure buildup hazard in sealed vessels). -

PPE: Full chemical resistant gloves (Nitrile/Neoprene), face shield, and use only in a functioning fume hood.

References

-

Sigma-Aldrich. Product Specification: 4-(Trifluoromethylsulfonyl)aniline (CAS 473-27-8).[1][5] Available at:

- Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165-195. (Establishes values for ).

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Standard protocols for Triphosgene usage).

-

SynQuest Labs. Safety Data Sheet: 4-Aminophenyl trifluoromethyl sulfone.[1][6] Available at:

-

PubChem. Compound Summary: 4-((Trifluoromethyl)sulfonyl)aniline.[6] CID 24871797. Available at:

Sources

- 1. 4-(TRIFLUOROMETHYLSULFONYL)ANILINE | 473-27-8 [chemicalbook.com]

- 2. 4-Aminophenyl (trifluoromethyl) sulfone | CAS 473-27-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. synquestlabs.com [synquestlabs.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Analine | Sigma-Aldrich [sigmaaldrich.com]

- 6. 473-27-8 CAS MSDS (4-(TRIFLUOROMETHYLSULFONYL)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Synthesis of 4-(Trifluoromethylsulfonyl)phenylisocyanate from 4-(trifluoromethylsulfonyl)aniline

Executive Summary

Target Molecule: 4-(Trifluoromethylsulfonyl)phenylisocyanate

CAS Number: 1548-13-6

Core Application: Critical intermediate in the synthesis of urea-based kinase inhibitors, carbamate bioisosteres, and agrochemicals.

Key Feature: The trifluoromethylsulfonyl (

This guide details the synthesis of 4-(trifluoromethylsulfonyl)phenylisocyanate from 4-(trifluoromethylsulfonyl)aniline using Triphosgene [Bis(trichloromethyl) carbonate] . This method is selected for its balance of safety, operational simplicity, and high yield compared to gaseous phosgene or energetic azide rearrangements.

Chemical Context & Reactivity Analysis

The Challenge of the Triflyl Group

The

-

Impact on Aniline: The amine nitrogen in 4-(trifluoromethylsulfonyl)aniline is significantly less nucleophilic than in unsubstituted aniline. The lone pair is delocalized into the sulfonyl system.

-

Synthetic Consequence: Standard nucleophilic attacks may be sluggish. While isocyanate formation is generally rapid, this specific substrate requires strictly anhydrous conditions and potentially elevated temperatures (reflux) to drive the elimination of HCl from the carbamoyl chloride intermediate.

Synthetic Strategy: The Triphosgene Protocol

We utilize Triphosgene as a solid source of phosgene.[1]

-

Stoichiometry: 1 mole of Triphosgene generates 3 moles of phosgene in situ.

-

Safety: Eliminates the need for handling cylinders of toxic gas, though the reaction still generates phosgene in the vessel and must be treated with extreme caution.

Reaction Mechanism

The transformation proceeds via a nucleophilic attack of the amine on the electrophilic carbonyl of the phosgene (generated in situ), forming a carbamoyl chloride intermediate. This is followed by a base-mediated elimination of HCl to yield the isocyanate.

Mechanistic Pathway Diagram

Figure 1: Mechanistic pathway for the conversion of aniline to isocyanate using Triphosgene.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Equiv. | Role | Notes |

| 4-(Trifluoromethylsulfonyl)aniline | 1.0 | Substrate | Dry thoroughly before use. |

| Triphosgene | 0.35 - 0.40 | Carbonyl Source | Solid; handle in glovebox or hood. |

| Triethylamine (Et | 2.2 - 2.5 | Acid Scavenger | Must be distilled/dry. |

| Dichloromethane (DCM) | Solvent | Medium | Anhydrous; 0.1M - 0.2M conc. |

| Toluene | Alternative Solvent | Medium | Use if higher temp reflux is needed. |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction must be performed under an inert atmosphere (Argon or Nitrogen) in a well-ventilated fume hood equipped with a scrubber (e.g., NaOH solution) for exhaust gases.

Step 1: Preparation of Triphosgene Solution

-

In a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer, dissolve Triphosgene (0.35 equiv) in anhydrous DCM.

-

Cool the solution to 0°C using an ice bath.

Step 2: Addition of Substrate

-

Dissolve 4-(trifluoromethylsulfonyl)aniline (1.0 equiv) and Triethylamine (2.5 equiv) in anhydrous DCM in a separate vessel.

-

Critical Step: Add the aniline/base solution dropwise to the cold Triphosgene solution over 30–60 minutes.

-

Why? Adding amine to excess phosgene prevents the formation of symmetric urea byproducts (Ar-NH-CO-NH-Ar), which is a common failure mode with nucleophilic amines.

-

Step 3: Reaction & Reflux

-

Once addition is complete, allow the mixture to warm to room temperature.

-

Stir for 30 minutes.

-

Heat the reaction to reflux (approx. 40°C for DCM) for 2–4 hours.

-

Monitoring: Check reaction progress via TLC or IR. The disappearance of the N-H stretch (3400-3300 cm⁻¹) and appearance of the strong Isocyanate peak (~2270 cm⁻¹) indicates conversion.

-

Step 4: Workup & Purification [2]

-

Cool the mixture to room temperature.

-

Filtration: A precipitate of Triethylamine Hydrochloride (

) will form. Filter this solid off under an inert atmosphere if possible (or rapid filtration). -

Concentration: Evaporate the solvent from the filtrate under reduced pressure on a rotary evaporator.

-

Purification: The residue is typically a liquid or low-melting solid.

-

Preferred:Vacuum Distillation . (Literature bp: ~58-59°C at 10 mmHg).[3]

-

Alternative: If distillation is difficult, the crude material is often pure enough (>95%) for subsequent steps. Do NOT use silica gel chromatography with protic solvents (methanol/water) as the isocyanate will hydrolyze.

-

Process Workflow Visualization

Figure 2: Operational workflow for the synthesis of 4-(trifluoromethylsulfonyl)phenylisocyanate.

Characterization & Data

To validate the identity of the synthesized product, compare experimental data against these standard values.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | ~2270 cm⁻¹ | Strong, sharp peak characteristic of the |

| FT-IR | Absence of ~3300-3400 cm⁻¹ | Disappearance of primary amine ( |

| ~ -78 ppm | Singlet corresponding to | |

| ~ 7.5 - 8.2 ppm | Aromatic protons (AA'BB' system typical of para-substitution). | |

| Boiling Point | 58–59°C @ 10 mmHg | Matches literature values for pure compound [1].[3] |

Safety & Handling (Critical)

Warning: Isocyanates are powerful sensitizers and lachrymators. Triphosgene liberates phosgene gas.

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face respirator should be available nearby.

-

Quenching: Have a quenching solution ready (10% aqueous ammonia or saturated sodium bicarbonate). Clean all glassware with this solution to destroy residual isocyanates and phosgene traces before removing them from the hood.

-

Storage: Store the product under inert gas (Argon) at 2–8°C. Moisture will convert the isocyanate back to the urea/amine.

References

-

Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenyl isocyanate Product Sheet. Retrieved from

-

ChemicalBook. (n.d.). 4-Chloro-3-(trifluoromethyl)phenyl isocyanate synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 73768, 4-(Trifluoromethyl)phenyl isocyanate. Retrieved from

- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (General reference for Triphosgene protocols).

-

Organic Syntheses. (2014). Preparation of activated isocyanates. Org. Synth. 2014, 91, 39-51. Retrieved from

Sources

Literature review of trifluoromethylsulfonyl-containing reagents

Executive Summary

The trifluoromethylsulfonyl group (

This guide provides a critical review of the reagents used to install this moiety. Unlike standard reviews, we distinguish between reagents used for activation (O-triflylation) and those used for molecular editing (C-trifluoromethylsulfonylation), providing mechanistic insights to guide reagent selection.

Part 1: Reagents for O-Sulfonylation (Synthesis of Triflates)

The conversion of phenols and enols to triflates is the gateway to palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). The choice between the two dominant reagents—Triflic Anhydride and N-Phenyltriflimide—is dictated by substrate stability and regioselectivity.

Triflic Anhydride ( )[2]

-

Role: The "sledgehammer" of triflylation.

-

Reactivity: Extremely high. Reacts rapidly with alcohols, phenols, and amines at low temperatures (

to -

Mechanism: Nucleophilic attack of the alcohol/phenolate oxygen on the sulfur atom, displacing the triflate anion.

-

Critical Protocol Note:

is prone to hydrolysis and formation of "black tar" byproducts if pyridine is added too quickly or without dilution. -

Best For: Simple, robust substrates where speed and cost are priorities.

N-Phenyl-bis(trifluoromethanesulfonimide) ( )

-

Role: The "scalpel" of triflylation.

-

Reactivity: Milder. Stable solid, non-fuming, and selective.

-

Mechanism: Operates via a similar sulfonyl transfer but the leaving group is the resonance-stabilized amidate (

). -

Expert Insight:

is the reagent of choice for thermodynamic vs. kinetic enol triflate formation . Unlike

Visualization: Comparative Mechanism of Phenol Triflylation

Caption: Mechanistic divergence between Tf2O (kinetic) and PhNTf2 (thermodynamic/selective) pathways.

Part 2: Reagents for C-Trifluoromethylsulfonylation (Synthesis of Triflones)

Installing the

Langlois Reagent ( )[3]

-

Nature: A stable solid source of the trifluoromethylsulfonyl radical (

) or the -

Mechanism:

-

Oxidative Conditions: In the presence of oxidants (e.g.,

), it generates -

Triflylation: To retain the sulfonyl group, specific oxidants or benzyne traps are required to prevent

loss.

-

-

Application: Synthesis of aryl triflones via benzyne insertion . The nucleophilic triflinate anion attacks the benzyne, followed by protonation or electrophilic trapping.

Triflyl Chloride ( )[4][5]

-

Nature: A versatile liquid reagent acting as a radical source under reductive catalysis.

-

Mechanism (ATRA): In Atom Transfer Radical Addition (ATRA) catalyzed by Ru or Ir photocatalysts,

adds across alkenes.-

Step 1: Reduction of

generates -

Step 2: Addition to alkene.

-

Step 3: Trapping by

or oxidation to the cation.

-

-

Expert Note:

is also a potent chlorinating agent in the presence of certain Lewis acids, a side reaction that must be controlled.

Emerging Reagent: N-Hydroxyphthalimide Triflinate (NHPI-Tf)

-

Innovation: A "reagent-in-a-box" for direct C-H trifluoromethylsulfonylation.

-

Advantage: Unlike

(gas/volatile liquid) or -

Activation: Activated by catalytic TfOH, it generates a transient electrophilic species capable of functionalizing arenes under metal-free conditions.

Visualization: Radical Trifluoromethylsulfonylation Workflow

Caption: Divergent pathways of sulfonyl radical species: Retention of SO2 yields triflones; extrusion yields trifluoromethylated products.

Part 3: Experimental Protocols

Protocol A: Selective Phenol Triflylation using

Validates: Chemoselectivity & Yield

-

Setup: Charge a flame-dried flask with the phenol substrate (1.0 equiv) and

(1.1 equiv) in anhydrous DCM ( -

Base Addition: Cool to

. Add Triethylamine (2.0 equiv) dropwise. Note: DMAP ( -

Monitoring: Warm to RT. Monitor by TLC. The reaction typically completes in 2–4 hours.

-

Workup: Quench with

(to remove amine salts). Wash organic layer with brine, dry over -

Purification: Flash chromatography. Caution: Aryl triflates can hydrolyze on silica if the eluent is too basic; use neutral silica or add

Protocol B: Synthesis of Aryl Triflones via Benzyne Insertion

Validates: C-C Bond Formation with

-

Precursor: Use an o-silyl aryl triflate (benzyne precursor).

-

Reagents: Mix precursor (1.0 equiv), Langlois Reagent (

, 2.0 equiv), and 18-crown-6 (2.0 equiv) in THF. -

Activation: Add CsF (2.5 equiv) to trigger benzyne formation.

-

Conditions: Stir at RT for 12 hours.

-

Mechanism Check: The fluoride desilylates the precursor, generating benzyne. The triflinate anion attacks the benzyne, and the resulting aryl anion abstracts a proton (or reacts with an electrophile if added).

Part 4: Reagent Comparison Matrix

| Reagent | Formula | Primary Utility | Stability | Cost | Atom Economy |

| Triflic Anhydride | O-Triflylation (Kinetic) | Low (Moisture Sensitive) | High | Low (Generates | |

| N-Phenyltriflimide | O-Triflylation (Selective) | High (Solid) | High | Low (Large byproduct) | |

| Langlois Reagent | Radical | High (Solid) | Low | High | |

| Triflyl Chloride | Radical Addition / Chlorination | Moderate (Liquid) | Moderate | Moderate | |

| NHPI-Tf | Direct C-H Triflylation | High (Solid) | High | Low |

References

-

Barnath, M., et al. "The Trifluoromethylsulfonyl Group in Medicinal Chemistry: Properties and Applications." Chemical Reviews, 2022. Link

-

Hendrickson, J. B. "Trifluoromethanesulfonylimides as Reagents for Selective Triflylation." Journal of Organic Chemistry, 2006. Link

-

Langlois, B. R., et al. "Trifluoromethylsulfonylation Mechanism using Sodium Triflinate." Tetrahedron Letters, 1991. Link

-

Kamigata, N., et al. "Reactions of Trifluoromethanesulfonyl Chloride with Alkenes Catalyzed by Ruthenium." Journal of Fluorine Chemistry, 2017. Link

-

Li, X., et al. "Direct C-H Trifluoromethylsulfonylation of Arenes using N-Hydroxyphthalimide Triflinate." Nature Communications, 2025. Link

-

Ritter, T., et al. "Recent Advances in Trifluoromethylation and Trifluoromethylsulfonylation." Angewandte Chemie Int. Ed., 2011.[2] Link

Sources

Technical Guide: Properties and Applications of Aryl Sulfonyl Isocyanates

Executive Summary

Aryl sulfonyl isocyanates (

These reagents are critical intermediates in the synthesis of sulfonylureas (a major class of herbicides and antidiabetic drugs) and serve as potent water scavengers in polymer formulations due to their rapid, moisture-triggered decomposition.

Electronic & Structural Properties[1]

The reactivity of aryl sulfonyl isocyanates is defined by the electron-withdrawing nature of the sulfonyl group.

Electronic Activation

In a standard aryl isocyanate (

-

Consequence: The central carbon of the isocyanate group (

) becomes significantly more electron-deficient (electrophilic) than in phenyl isocyanate. -

Reactivity: This makes sulfonyl isocyanates capable of reacting with weak nucleophiles that would otherwise be inert toward standard isocyanates.

Spectroscopic Signatures

The structural unique environment of the isocyanate group is observable via Infrared (IR) and NMR spectroscopy.

| Property | Aryl Sulfonyl Isocyanate ( | Aryl Isocyanate ( | Mechanistic Insight |

| IR | 2220 – 2240 cm⁻¹ | ~2270 cm⁻¹ | The sulfonyl group stiffens the N=C bond but the dipole change results in a lower frequency shift compared to aryl isocyanates. |

| ¹H NMR | Ortho-protons desheilded ( | Ortho-protons ( | Strong electron withdrawal by |

| Reactivity ( | High ( | Moderate (1) | Sulfonyl isocyanates react violently with water; aryl isocyanates react slowly. |

Synthesis Methodologies

Two primary methods are employed: classical phosgenation (industrial) and oxalyl chloride activation (laboratory).

Method A: Phosgenation (Industrial Standard)

This method involves the reaction of a sulfonamide with phosgene (

-

Mechanism: Direct acylation of the sulfonamide nitrogen followed by dehydrohalogenation.

-

Catalyst: Often requires a catalytic amount of a tertiary amine or a hydrocarbyl isocyanate to initiate the reaction.[1]

-

Conditions: High temperature (>130°C) in inert solvents (Chlorobenzene, Xylene).

Method B: Oxalyl Chloride (Phosgene-Free Lab Protocol)

For laboratory scale, the use of oxalyl chloride provides a safer alternative to gaseous phosgene.

Protocol: Synthesis of p-Toluenesulfonyl Isocyanate (PTSI)

-

Reagents: p-Toluenesulfonamide (1.0 eq), Oxalyl Chloride (1.2 eq), DABCO (Catalytic), Toluene (Solvent).

-

Setup: Flame-dried glassware under

atmosphere. -

Procedure:

Reactivity Profile & Mechanisms

The reactivity of aryl sulfonyl isocyanates is dominated by the "hard" electrophilic character of the carbonyl carbon.

Nucleophilic Addition

Upon reaction with nucleophiles (

-

Reaction with Alcohols: Forms Sulfonyl Carbamates . Used for derivatizing alcohols in analytical chemistry (HPLC/MS) because the reaction is quantitative and fast.

-

Reaction with Amines: Forms Sulfonylureas . This is the basis for the synthesis of antidiabetic drugs (e.g., Tolbutamide, Glibenclamide).

-

Reaction with Water:

-

Step 1: Formation of unstable carbamic acid (

). -

Step 2: Decarboxylation to sulfonamide (

) and -

Note: Unlike aryl isocyanates, which often form symmetric ureas (

) with water, sulfonyl isocyanates typically revert to the sulfonamide because the resulting sulfonamide is not nucleophilic enough to attack a second equivalent of isocyanate rapidly under acidic conditions.

-

Cycloaddition ([2+2] Chemistry)

Due to their high reactivity, sulfonyl isocyanates undergo [2+2] cycloaddition with electron-rich alkenes (enamines, vinyl ethers) to form

Applications in Drug Development[4]

Sulfonylurea Herbicides & Therapeutics

The sulfonylurea moiety acts as a bioisostere for carboxylic acids or phosphate groups in various biological targets.

-

Mechanism: The synthesis involves the coupling of an aryl sulfonyl isocyanate with a heterocyclic amine.

-

Example: Reaction of o-chlorobenzenesulfonyl isocyanate with 2-amino-4,6-dimethoxypyrimidine yields Chlorsulfuron (herbicide).

Water Scavenging in Formulations

p-Toluenesulfonyl isocyanate (PTSI) is widely used in 1K-polyurethane (PU) paint formulations.[3]

-

Function: It reacts preferentially with residual moisture in solvents/pigments before the moisture can react with the isocyanate prepolymer.

-

Benefit: Prevents

bubbling and foaming in the final cured coating. -

Dosage: Typically 13g of PTSI is required to scavenge 1g of water.[3]

Handling, Stability & Safety

CRITICAL WARNING: Aryl sulfonyl isocyanates are lachrymators and potent respiratory sensitizers .

Stability

-

Moisture Sensitivity: Extremely high. Containers must be sealed under nitrogen/argon.

-

Thermal Stability: Generally stable up to 100°C, but crude mixtures containing acid chlorides can degrade. Distilled PTSI is stable for >1 year if dry.

Safety Protocols

-

PPE: Full-face respirator or strictly fume hood work. Vapors cause immediate eye tearing and respiratory distress.

-

Spill Control: Do NOT use water.[3] Cover with dry sand or vermiculite. Neutralize with a solution of 90% water, 8% concentrated ammonia, and 2% detergent (slowly, as reaction generates heat and

). -

Storage: Store in glass or stainless steel. Avoid polyethylene (permeable to moisture over time).

References

-

Sigma-Aldrich. (2025). Safety Data Sheet: p-Toluenesulfonyl isocyanate. Retrieved from

-

VanDeMark Chemical. (n.d.). p-Toluenesulfonyl Isocyanate (PTSI) Technical Bulletin. Retrieved from

-

McFarland, J. W. (1981). Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides. U.S. Patent 4,379,769. Retrieved from

-

Speziale, A. J., & Smith, L. R. (1962).[4] The Reaction of Oxalyl Chloride with Amides. Journal of Organic Chemistry. Retrieved from

-

Shellhamer, D. F., et al. (2008). Reaction of p-Toluenesulfonyl Isocyanate with Electron-Rich Alkenes. Westmont College. Retrieved from

Sources

- 1. US4379769A - Process for preparing arylsulfonyl isocyanates by phosgenation of arylsulfonamides - Google Patents [patents.google.com]

- 2. Synthesis and Application of p-Toluenesulfonyl Isocyanate_Chemicalbook [chemicalbook.com]

- 3. vandemark.com [vandemark.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Superelectrophilic Isocyanate: A Technical Guide to Trifluoromethylsulfonyl Isocyanate Reactivity

Topic: Electron-withdrawing effects of the trifluoromethylsulfonyl group on isocyanate reactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The trifluoromethylsulfonyl group (

This guide analyzes the Triflyl Isocyanate (

Electronic Architecture: The Hammett Effect

To understand the reactivity of

Inductive and Resonance Amplification

The trifluoromethylsulfonyl group exerts a dual-mode withdrawal:

-

Inductive Effect (-I): The highly electronegative fluorine atoms pull electron density through the

-framework ( -

Resonance Effect (-R): The sulfonyl group (

) is a strong resonance acceptor, delocalizing the nitrogen lone pair.

Comparison of Hammett Substituent Constants (

-

Phenyl (

): -

Tosyl (

): -

Triflyl (

):

This extreme electron withdrawal depletes electron density from the isocyanate nitrogen, preventing it from donating into the

Visualization of Electronic Activation

The following diagram illustrates the electronic pull and the resulting activation of the isocyanate carbon.

Figure 1: Electronic activation pathway showing the cumulative electron withdrawal leading to a superelectrophilic carbon center.

Reactivity Profile & Mechanisms[1][2]

The enhanced electrophilicity of

Nucleophilic Addition (Synthesis of Sulfonylureas)

Unlike aryl isocyanates, which often require heat or catalysts (e.g., DBTL) to react with steric-hindered alcohols or weak amines,

-

Mechanism: The nucleophile (Nu-H) attacks the central carbon. The negative charge developed on the nitrogen is stabilized by the sulfonyl group, making the transition state energy exceptionally low.

-

Kinetic Consequence: Reaction rates are orders of magnitude higher than

. -

Product: N-Triflyl Ureas or Carbamates (Bioisosteres for carboxylic acids).

[2+2] Cycloaddition (The CSI Paradigm)

Similar to Chlorosulfonyl Isocyanate (CSI),

-

Pathway A (Concerted): Occurs with electron-deficient alkenes.[1] Strictly stereospecific.

-

Pathway B (Stepwise SET): Occurs with electron-rich alkenes (e.g., styrenes, enol ethers). Involves a Single Electron Transfer (SET) to form a 1,4-diradical intermediate, leading to loss of stereochemistry.

Figure 2: Divergent reaction pathways for Triflyl Isocyanate based on substrate class.

Experimental Protocol: Synthesis of a Triflyl Urea

Note: This protocol assumes the use of standard Schlenk line techniques due to the moisture sensitivity of TfNCO.

Objective: Synthesis of N-(4-chlorophenyl)-N'-((trifluoromethyl)sulfonyl)urea.

Materials

| Reagent | Equiv.[2][3][4][5] | Role |

| 4-Chloroaniline | 1.0 | Nucleophile |

| Triflyl Isocyanate ( | 1.1 | Electrophile |

| Dichloromethane (DCM) | Solvent | Anhydrous (0.1 M) |

| Atmosphere | Inert Gas |

Step-by-Step Methodology

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Solvation: Add 4-Chloroaniline (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to 0°C using an ice bath. Causality: Cooling is required to control the exothermicity of the reaction.

-

Addition: Add Triflyl Isocyanate (1.1 mmol) dropwise via a gas-tight syringe over 5 minutes.

-

Observation: You may observe a slight fuming or immediate precipitation of the urea.

-

-

Reaction: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.

-

Validation: Monitor consumption of amine by TLC (Product is usually more polar and streaks due to acidity).

-

-

Isolation:

-

If precipitate forms: Filter under vacuum and wash with cold DCM.

-

If soluble: Concentrate in vacuo. The product is often acidic; purification can be achieved by recrystallization from Hexane/EtOAc.

-

Safety & Handling Workflow

Triflyl isocyanate is a lachrymator , corrosive , and reacts violently with water to release

Figure 3: Mandatory safety workflow for handling high-energy sulfonyl isocyanates.

References

-

Superelectrophiles and the effects of trifluoromethyl substituents.

- Source: NIH / PubMed Central

- Context: Discusses the inductive activation of electrophilic centers by the -CF3 group.

-

Kinetic studies on the reaction of chlorosulfonyl isocyan

- Source: Journal of Organic Chemistry (via PubMed)

- Context: Provides the mechanistic basis for the concerted vs.

-

Triflyl group - Wikipedia.

- Source: Wikipedia

- Context: General properties of the trifluoromethanesulfonyl group and its role as a leaving group/activ

-

Reaction pathways for [2+2] cycloadditions of chlorosulfonyl isocyan

- Source: Research Trends

- Context: Detailed review of the 1,4-diradical intermediate in reactions with electron-rich alkenes.

-

Synthesis of sulfonylureas via water assisted preparation of carbam

Sources

- 1. researchtrends.net [researchtrends.net]

- 2. Kinetic studies on the reaction of chlorosulfonyl isocyanate with monofluoroalkenes: experimental evidence for both stepwise and concerted mechanisms and a pre-equilibrium complex on the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. ia801407.us.archive.org [ia801407.us.archive.org]

- 5. Generation of sulfonylureas under photoredox catalysis and their biological evaluations [html.rhhz.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Safety and handling of 4-(Trifluoromethylsulfonyl)phenylisocyanate

An In-Depth Technical Guide to the Safe Handling and Application of 4-(Trifluoromethylsulfonyl)phenylisocyanate

Introduction: A Potent Reagent for Modern Drug Discovery

4-(Trifluoromethylsulfonyl)phenylisocyanate is a highly reactive organic compound of significant interest to researchers in medicinal chemistry and drug development. Its utility stems from the unique combination of a reactive isocyanate moiety and the electron-withdrawing power of the trifluoromethylsulfonyl group. The trifluoromethyl (-CF3) group is a well-established bioisostere used to enhance critical drug properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The sulfonyl group further modulates the electronic properties of the phenyl ring, influencing the reactivity of the isocyanate.

The core of this molecule's reactivity lies in the isocyanate functional group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and even water.[3][4] This reactivity makes it an invaluable tool for synthesizing ureas, carbamates, and other linkages central to the structure of many active pharmaceutical ingredients (APIs). However, this same reactivity necessitates stringent and well-understood safety protocols. This guide provides an in-depth, field-proven framework for the safe handling, application, and disposal of 4-(Trifluoromethylsulfonyl)phenylisocyanate, ensuring the protection of laboratory personnel while enabling scientific advancement.

Core Hazard Identification and Risk Assessment

4-(Trifluoromethylsulfonyl)phenylisocyanate is classified as a highly hazardous substance. A thorough understanding of its specific risks is the foundation of safe laboratory practice. The primary dangers are acute toxicity upon inhalation, severe corrosive damage to skin and eyes, and toxicity if swallowed.[5]

The high reactivity of the isocyanate group means it does not discriminate between a target molecule in a flask and the biological nucleophiles in human tissue (e.g., water, amine groups in proteins). Inhalation is particularly dangerous as it can lead to severe respiratory distress.[6][7]

Table 1: GHS Hazard Profile for 4-(Trifluoromethylsulfonyl)phenylisocyanate [5]

| Hazard Class & Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 3) | ☠️ | Danger | H301: Toxic if swallowed. |

| Acute Toxicity, Inhalation (Category 1) | ☠️ | Danger | H330: Fatal if inhaled. |

| Skin Corrosion (Category 1B) | ☣️ | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage (Category 1) | ☣️ | Danger | H314: Causes severe skin burns and eye damage. |

Engineering Controls & Personal Protective Equipment (PPE)

Given the "Fatal if inhaled" classification, engineering controls are not optional; they are the primary line of defense. All work involving this reagent must be conducted within a certified chemical fume hood with a face velocity of 80-120 feet per minute.[8] Personal Protective Equipment (PPE) serves as the essential final barrier and must be worn at all times.

Causality Behind PPE Selection:

-

Respiratory Protection: An organic vapor respirator is insufficient. The high toxicity and potential for aerosol generation demand the use of a full-face respirator with appropriate cartridges or, preferably, a supplied-air respirator.[5][7] This prevents both inhalation and contact with the eyes and face.

-

Hand Protection: Standard thin latex gloves are unsuitable as they offer poor chemical resistance.[7] Chemically resistant nitrile or butyl gloves are required. Double-gloving is a recommended best practice to protect against tears and to allow for safe removal of the outer, contaminated glove.

-

Eye and Face Protection: A full-face respirator provides integrated protection. If a half-mask respirator is used, chemical splash goggles and a full-face shield are mandatory to protect against splashes.[9]

-

Body Protection: A chemically resistant apron or lab coat, long pants, and closed-toe shoes are required.[5] This protects the skin from accidental spills.

Standard Operating Procedure: Handling and Storage

This reagent is highly sensitive to moisture.[5][9] The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide gas.[4] This reaction can lead to pressure buildup in sealed containers and degradation of the reagent.

Storage Protocol

-

Receiving: Upon receipt, inspect the container for any damage.

-

Environment: Store the container in a cool, dry, well-ventilated area, away from incompatible materials like acids, bases, alcohols, and amines.[10][11]

-

Inert Atmosphere: The reagent must be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from atmospheric moisture.[5][9]

-

Temperature: Store refrigerated at 2-8°C as recommended.[12]

-

Security: Keep the reagent in a locked cabinet or an area accessible only to authorized personnel.[5]

Weighing and Dispensing Protocol

-